molecular formula C13H16O3 B1325882 Ethyl 4-(3-methylphenyl)-4-oxobutyrate CAS No. 73931-65-4

Ethyl 4-(3-methylphenyl)-4-oxobutyrate

Cat. No.: B1325882
CAS No.: 73931-65-4
M. Wt: 220.26 g/mol
InChI Key: CSHOFKBGGWKKCW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methylphenyl)-4-oxobutyrate is an organic compound with the molecular formula C12H14O3 It is a derivative of butyric acid, featuring an ethyl ester group and a 3-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-methylphenyl)-4-oxobutyrate can be synthesized through a multi-step process involving the condensation of 3-methylbenzaldehyde with ethyl acetoacetate. The reaction typically occurs in the presence of a base such as sodium ethoxide, followed by acidification to yield the desired product. The reaction conditions often involve refluxing the reactants in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methylphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-(3-methylphenyl)-4-oxobutyric acid.

    Reduction: 4-(3-methylphenyl)-4-hydroxybutyrate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 4-(3-methylphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methylphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 4-(3-methylphenyl)-4-oxobutyric acid, which can then participate in biochemical pathways. The compound may also interact with enzymes and receptors, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Ethyl 4-(3-methylphenyl)-4-oxobutyrate can be compared with similar compounds such as:

    Ethyl 4-phenyl-4-oxobutyrate: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.

    Ethyl 4-(4-methylphenyl)-4-oxobutyrate: The methyl group is positioned differently, affecting its chemical properties.

    Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate: Contains a methoxy group instead of a methyl group, leading to variations in polarity and reactivity.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(3-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-16-13(15)8-7-12(14)11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHOFKBGGWKKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645547
Record name Ethyl 4-(3-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73931-65-4
Record name Ethyl 4-(3-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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